![molecular formula C19H17N3O4S2 B4772412 N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4772412.png)
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide
Overview
Description
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide, commonly known as Nafamostat, is a synthetic serine protease inhibitor that has been widely used for the treatment of various diseases. It was first synthesized in Japan in the 1970s and has since been extensively researched for its potential therapeutic applications.
Mechanism of Action
Nafamostat exerts its therapeutic effects by inhibiting the activity of various serine proteases, including thrombin, trypsin, and plasmin. It also inhibits the activation of complement and the production of cytokines, which are involved in the inflammatory response. These mechanisms of action contribute to the anti-inflammatory, anticoagulant, and fibrinolytic effects of Nafamostat.
Biochemical and Physiological Effects
Nafamostat has been shown to have several biochemical and physiological effects. It inhibits the activation of coagulation factors, leading to anticoagulant effects. It also inhibits the production of cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. Additionally, Nafamostat has been shown to have fibrinolytic effects, which can help dissolve blood clots.
Advantages and Limitations for Lab Experiments
Nafamostat has several advantages for laboratory experiments. It is stable and can be easily synthesized in large quantities. It also has a well-defined mechanism of action, making it a useful tool for studying the role of serine proteases in various biological processes. However, Nafamostat has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
Future Directions
There are several future directions for research on Nafamostat. One area of interest is its potential for use in the treatment of COVID-19. Nafamostat has been shown to inhibit the entry of SARS-CoV-2 into host cells, making it a promising candidate for the treatment of COVID-19. Other areas of research include the development of new formulations and delivery methods for Nafamostat, as well as the identification of new targets for its therapeutic use.
Scientific Research Applications
Nafamostat has been extensively studied for its potential therapeutic applications in various diseases, including pancreatitis, sepsis, and acute respiratory distress syndrome (ARDS). It has been shown to have anti-inflammatory, anticoagulant, and fibrinolytic effects, making it a promising candidate for the treatment of these conditions.
properties
IUPAC Name |
N-[3-[(4-acetamidophenyl)sulfonylamino]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-13(23)20-14-7-9-17(10-8-14)28(25,26)22-16-5-2-4-15(12-16)21-19(24)18-6-3-11-27-18/h2-12,22H,1H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBAFHYUKSEBGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]thiophene-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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